Ethyl 2-chloro-9H-purine-8-carboxylate
Overview
Description
Ethyl 2-chloro-9H-purine-8-carboxylate is a chemical compound with the molecular formula C8H7ClN4O2 and a molecular weight of 226.62 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
The synthesis of ethyl 2-chloro-9H-purine-8-carboxylate typically involves the chlorination of purine derivatives followed by esterification. One common method involves the reaction of 2-chloropurine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-chloro-9H-purine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides. For example, reaction with an amine can yield the corresponding 2-amino derivative.
Oxidation and Reduction: The compound can undergo oxidation to form oxo derivatives or reduction to form hydro derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-chloro-9H-purine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-9H-purine-8-carboxylate involves its interaction with biological molecules such as enzymes and nucleic acids. The chlorine atom and ester group make it reactive towards nucleophiles, allowing it to form covalent bonds with target molecules. This reactivity can be exploited in drug design to create compounds that inhibit specific enzymes or interfere with nucleic acid function .
Comparison with Similar Compounds
Ethyl 2-chloro-9H-purine-8-carboxylate can be compared with other purine derivatives such as:
2-Amino-9H-purine-8-carboxylate: Similar structure but with an amino group instead of chlorine, leading to different reactivity and biological activity.
2-Methyl-9H-purine-8-carboxylate: Contains a methyl group, which affects its hydrophobicity and interaction with biological targets.
2-Hydroxy-9H-purine-8-carboxylate: The hydroxyl group makes it more polar and affects its solubility and reactivity.
The uniqueness of this compound lies in its specific reactivity due to the chlorine atom and ester group, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
IUPAC Name |
ethyl 2-chloro-7H-purine-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-15-7(14)6-11-4-3-10-8(9)13-5(4)12-6/h3H,2H2,1H3,(H,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQSLOGSXNASGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=NC(=NC=C2N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647988 | |
Record name | Ethyl 2-chloro-7H-purine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044772-74-8 | |
Record name | Ethyl 2-chloro-7H-purine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-chloro-9H-purine-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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